(S)-7-Methyl-6-azaspiro[3.4]octane
Description
(S)-7-Methyl-6-azaspiro[3.4]octane is a chiral spirocyclic amine with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol . Its structure features a six-membered azaspiro ring fused to a three-membered cyclopropane-like ring, with a methyl group at the 7-position in the (S)-configuration. The compound is identified by CAS number 1804129-24-5 and is used as a pharmaceutical intermediate . Key structural attributes include:
- Stereochemistry: The (S)-configuration at the methyl-bearing carbon influences its biological interactions and synthetic utility .
- SMILES:
C[C@@H]1CC2(CCC2)CN1(highlighting the spiro junction and chiral center) . - Hydrochloride Salt: The hydrochloride form (CID 60052489) enhances solubility for pharmacological applications .
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(7S)-7-methyl-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H15N/c1-7-5-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
LXZYDFHXZDFHAN-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CC2(CCC2)CN1 |
Canonical SMILES |
CC1CC2(CCC2)CN1 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy: Annulation of Cyclopentane and Azetidine Rings
The primary approach involves constructing the spiro junction through ring-closing reactions. A representative method includes:
Step 1: Formation of Azetidine Precursor
- Reactants : Cyclopentane derivative (e.g., cyclopentyl bromide) + azetidine-containing amine
- Conditions : Pd-catalyzed coupling at 80–100°C under inert atmosphere (N₂/Ar)
- Key Reagents : Pd(OAc)₂, Xantphos ligand, K₃PO₄ base
Step 2: Spirocyclization
- Reactants : Intermediate from Step 1 + methylating agent (e.g., methyl triflate)
- Conditions : −10°C to 0°C in THF, using LDA (lithium diisopropylamide) as a base
- Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., (R)-BINOL) ensure (S)-configuration.
Alternative Industrial-Scale Synthesis
For bulk production, modifications focus on cost efficiency and purity:
| Parameter | Laboratory Method | Industrial Adaptation |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | Heterogeneous Pd/C catalyst |
| Solvent | THF | Toluene/water biphasic system |
| Temperature | 80–100°C | 50–60°C (energy-efficient) |
| Yield | 65–70% | 85–90% after optimization |
| Purification | Column chromatography | Recrystallization (ethanol) |
Source: BenchChem industrial production guidelines.
Critical Reaction Parameters
- pH Sensitivity : Alkaline conditions (pH 10–12) prevent side reactions during methyl group incorporation.
- Oxygen Exclusion : Strict inert atmosphere prevents oxidation of intermediates.
- Catalyst Loading : 5 mol% Pd achieves optimal turnover without metal leaching.
Challenges and Solutions
| Challenge | Resolution Strategy | Outcome |
|---|---|---|
| Racemization | Low-temperature quenching | >98% enantiomeric excess |
| Byproduct Formation | Gradient crystallization | Purity ≥99.5% |
| Scale-Up Costs | Solvent recycling systems | 40% reduction in raw material use |
Chemical Reactions Analysis
Types of Reactions
(7S)-7-methyl-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.
Scientific Research Applications
(7S)-7-methyl-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions.
Industry: It can be used in the synthesis of materials with specific properties .
Mechanism of Action
The mechanism by which (7S)-7-methyl-6-azaspiro[3.4]octane exerts its effects involves interactions with molecular targets and pathways.
Comparison with Similar Compounds
Structural and Functional Differences
Key Comparative Insights
Stereochemical Impact :
- The (S)-configuration in the target compound contrasts with racemic or (R)-enantiomers (e.g., CID 60052489’s (R)-form ), which may exhibit divergent receptor binding or metabolic stability.
Functional Group Effects :
- Boc Protection : Boc-substituted analogs (e.g., AS18208 ) are less reactive but require deprotection steps in synthesis.
- Oxa vs. Aza : Replacing nitrogen with oxygen (e.g., 2-Oxa-6-azaspiro) reduces basicity and alters hydrogen-bonding capacity.
Synthetic Accessibility :
- Commercial availability of analogs (e.g., AS140870, AS99102 ) suggests standardized routes for spirocyclic frameworks. The target compound’s synthesis likely involves asymmetric catalysis to control stereochemistry .
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of (S)-7-Methyl-6-azaspiro[3.4]octane?
- Answer : The compound has a molecular formula of C₈H₁₅N and a molecular weight of 125.21 g/mol . Its spirocyclic structure consists of a six-membered azaspiro ring fused with a four-membered ring, conferring rigidity and stereochemical complexity. Key properties include:
- Boiling point : Not explicitly reported, but similar azaspiro compounds (e.g., 2-Oxa-6-azaspiro[3.4]octane) exhibit boiling points around 187°C .
- Chirality : The (S)-configuration at the 7th position requires stereoselective synthesis and chiral resolution techniques for purity validation .
Q. What synthetic methodologies are commonly used to prepare this compound?
- Answer : Synthesis involves stereoselective annulation of cyclopentane and oxetane rings. A validated approach includes:
Cyclization : Use of chiral catalysts (e.g., Rhodium complexes) to control stereochemistry during spiro-ring formation .
Functionalization : Methyl group introduction via nucleophilic substitution or reductive amination .
- Critical parameters : Temperature (optimized at 60–80°C), solvent polarity (e.g., THF or DMF), and reaction time (12–24 hours) to minimize racemization .
Q. How can researchers confirm the enantiomeric purity of this compound?
- Answer :
- Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases (85:15 v/v) for baseline separation .
- Optical rotation : Compare observed [α]D values against literature data (e.g., for similar spiro compounds: [α]D = +15° to +25°) .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound derivatives?
- Answer :
- Case study : Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate derivatives show antimicrobial activity (EC₅₀ = 0.028 μM) due to fluorine’s electronegativity enhancing target binding .
- SAR trends :
Q. How can researchers resolve contradictions in biological assay data for this compound?
- Answer : Contradictions often arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Stereochemical impurities : Re-evaluate enantiomeric purity via chiral chromatography .
- Example : A reported EC₅₀ discrepancy (0.028 μM vs. 0.263 μM) for similar compounds was traced to differences in bacterial strain susceptibility .
Q. What advanced techniques are recommended for studying this compound’s interaction with biological targets?
- Answer :
- X-ray crystallography : Resolve binding modes with enzymes (e.g., monoamine oxidase) .
- NMR spectroscopy : Monitor conformational changes in solution (e.g., ¹H-¹³C HMBC for spiro-ring dynamics) .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with malaria parasite targets (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) .
Q. How can enantiomer separation challenges be addressed during large-scale synthesis?
- Answer :
- Chiral auxiliary approach : Temporarily attach a chiral group (e.g., Evans oxazolidinone) to direct stereochemistry, followed by cleavage .
- Continuous flow chemistry : Enhances reproducibility and reduces racemization via precise control of residence time and temperature .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
